molecular formula C15H15ClN4O2 B2500165 6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide CAS No. 1365631-10-2

6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide

Cat. No.: B2500165
CAS No.: 1365631-10-2
M. Wt: 318.76
InChI Key: ZJOVLFGVLQLBJH-UHFFFAOYSA-N
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Description

6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chloro group, an anilino group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and 4-methylaniline.

    Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Acylation Reaction: The acyl chloride intermediate is then reacted with 4-methylaniline to form an amide intermediate.

    Hydrazide Formation: The amide intermediate undergoes reaction with hydrazine hydrate (N₂H₄·H₂O) to form the final carbohydrazide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which may reduce the carbohydrazide moiety to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amines, and substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide: can be compared with other pyridine derivatives and carbohydrazides, such as:

Uniqueness

The uniqueness of 6-chloro-N’-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-2-5-12(6-3-10)17-9-14(21)19-20-15(22)11-4-7-13(16)18-8-11/h2-8,17H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOVLFGVLQLBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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